N-Methyl Etodolac

Vue d'ensemble

Description

N-Methyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. The modification involves the addition of a methyl group to the nitrogen atom in the Etodolac molecule, potentially altering its pharmacological properties and efficacy.

Mécanisme D'action

Target of Action

N-Methyl Etodolac primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are involved in mediating inflammation .

Mode of Action

This compound acts by inhibiting the COX enzymes, thereby preventing the synthesis of prostaglandins . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition is more selective for COX-2 than COX-1 .

Biochemical Pathways

The inhibition of COX enzymes disrupts the biochemical pathways that lead to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are responsible for pain and inflammation in conditions like rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound Etodolac, it has been found that the half-life in certain formulations can range from 33.72 to 44.33 hours in an acidic environment and 15.29–18.32 hours in a basic medium .

Result of Action

The primary result of this compound’s action is the reduction of pain and inflammation associated with conditions like rheumatoid arthritis . By inhibiting the synthesis of prostaglandins, it alleviates the signs and symptoms of these conditions .

Action Environment

The action of this compound can be influenced by the pH of the environment. The prodrugs of Etodolac, synthesized using amino acids, have been found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the efficacy and stability of this compound could also be influenced by the pH of its environment.

Analyse Biochimique

Biochemical Properties

N-Methyl Etodolac interacts with various biomolecules in the body. It has been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostacyclin and prostaglandin . This interaction is crucial in its role as an NSAID, as it helps reduce inflammation and pain.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the COX enzymes, thereby reducing the production of prostaglandins that are involved in inflammation and pain signaling . This can impact various cellular pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with the COX enzymes. By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a sustained release . The synthesized prodrugs of this compound are stable in acidic environments and readily hydrolyzed in basic environments . The average half-life in acidic environments ranges from 33.72 to 44.33 hours, and in basic medium, it is 15.29–18.32 hours .

Metabolic Pathways

This compound is involved in metabolic pathways related to the COX enzymes. By inhibiting these enzymes, it impacts the conversion of arachidonic acid into prostaglandins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Etodolac typically involves the methylation of Etodolac. This can be achieved through a reaction with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl Etodolac undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Reduced derivatives with altered pharmacological properties.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Methyl Etodolac has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of methylation on the pharmacokinetics and pharmacodynamics of NSAIDs.

Biology: Investigated for its potential anti-inflammatory and analgesic effects in various biological models.

Medicine: Explored for its efficacy in treating inflammatory conditions with potentially reduced gastrointestinal side effects compared to Etodolac.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparaison Avec Des Composés Similaires

Etodolac: The parent compound, widely used as an NSAID.

N-Ethyl Etodolac: Another derivative with an ethyl group instead of a methyl group.

N-Propyl Etodolac: A derivative with a propyl group.

Comparison: N-Methyl Etodolac is unique due to the presence of the methyl group, which may enhance its pharmacological properties and selectivity for COX-2. Compared to Etodolac, this compound may offer improved efficacy and reduced side effects. The comparison with other derivatives like N-Ethyl Etodolac and N-Propyl Etodolac highlights the impact of different alkyl groups on the compound’s activity and safety profile.

Activité Biologique

N-Methyl etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention for its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, therapeutic applications, and emerging research findings.

Overview of this compound

This compound is synthesized from etodolac, which is known for its analgesic and anti-inflammatory properties. Etodolac primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased prostaglandin synthesis. The structural modification in this compound may influence its biological activity and pharmacokinetics compared to its parent compound.

The primary mechanism by which this compound operates is through the selective inhibition of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain associated with various conditions such as arthritis and acute injuries. Unlike traditional NSAIDs that may inhibit both COX-1 and COX-2, this compound shows a preference for COX-2, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory activity. In vitro studies have demonstrated its effectiveness in inhibiting prostaglandin production in chondrocyte cells, which are crucial in joint health and inflammation . Additionally, in vivo models have shown that this compound can effectively reduce edema and inflammation in various animal models .

Analgesic Properties

This compound also exhibits analgesic properties comparable to those of other NSAIDs. Clinical studies have reported that it provides effective pain relief for conditions such as postoperative pain and chronic inflammatory diseases . The analgesic effect is attributed to its ability to modulate pain pathways by inhibiting COX enzymes.

Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of this compound compared to other NSAIDs using sister chromatid exchange (SCE) analysis in patients undergoing dental surgery. The results indicated no significant differences in SCE frequencies pre- and post-treatment with this compound, suggesting a favorable safety profile regarding genotoxicity .

| Treatment Group | SCE Frequency Pre-treatment | SCE Frequency Post-treatment |

|---|---|---|

| This compound | 8.65 ± 1.56 | 8.83 ± 1.40 |

| Naproxen Sodium | 8.80 ± 1.27 | 8.84 ± 1.14 |

| Nimesulid | 9.49 ± 1.42 | 9.59 ± 1.44 |

Study 2: Efficacy in Pain Management

In another clinical trial involving patients with rheumatoid arthritis, this compound was administered at doses ranging from 200 to 400 mg daily. The study found that patients experienced significant improvements in pain relief compared to baseline measurements, with minimal side effects reported .

Emerging Research and Future Directions

Recent studies have explored novel formulations of this compound aimed at enhancing its bioavailability and therapeutic efficacy. For instance, nanoemulsion systems have been developed to improve the topical delivery of etodolac derivatives, potentially benefiting patients with localized inflammatory conditions . Additionally, research into the anticancer properties of modified etodolac compounds has shown promising results against various cancer cell lines, indicating a broader therapeutic potential beyond inflammation and pain management .

Propriétés

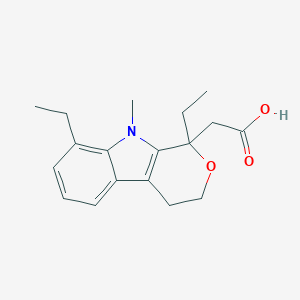

IUPAC Name |

2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKDAYQHVFRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556561 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-94-0 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.